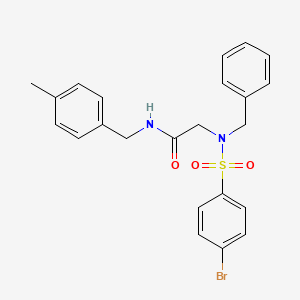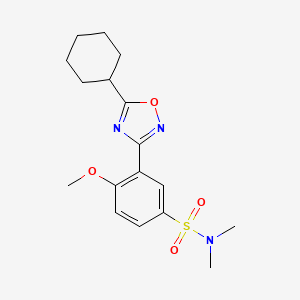
N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as EF1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EF1 is a tetrahydroquinoline derivative that exhibits a unique chemical structure, making it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, several studies have suggested that N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its therapeutic effects by targeting specific molecular pathways. For example, N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to have neuroprotective effects, which include reducing oxidative stress and inflammation, promoting neurite outgrowth, and enhancing synaptic plasticity. Additionally, N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also soluble in various solvents, which makes it easy to manipulate in vitro. However, N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has some limitations, including its low bioavailability and poor water solubility, which could limit its therapeutic potential.
Orientations Futures
Several future directions for N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide research are possible. One direction is to explore the potential of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate the mechanism of action of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and identify its molecular targets. Furthermore, future studies could focus on improving the bioavailability and water solubility of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide to enhance its therapeutic potential. Finally, research could also explore the potential of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process, which includes the condensation of 2-ethylphenylamine and 4-fluorobenzoyl chloride to form N-(2-ethylphenyl)-4-fluorobenzamide. This intermediate is then subjected to a cyclization reaction using acetic anhydride and phosphoric acid to yield N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Several studies have reported the anti-cancer properties of N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which include inhibiting the growth and proliferation of cancer cells and inducing apoptosis. N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c1-2-17-6-3-4-8-22(17)27-24(29)20-11-14-23-19(16-20)7-5-15-28(23)25(30)18-9-12-21(26)13-10-18/h3-4,6,8-14,16H,2,5,7,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMJKFVWCTZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7688880.png)

![N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)




![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)



